

Quantitative assay for hippuricase activity using sodium hippurate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium hippurate*

Cat. No.: *B1348504*

[Get Quote](#)

Application Note & Protocol

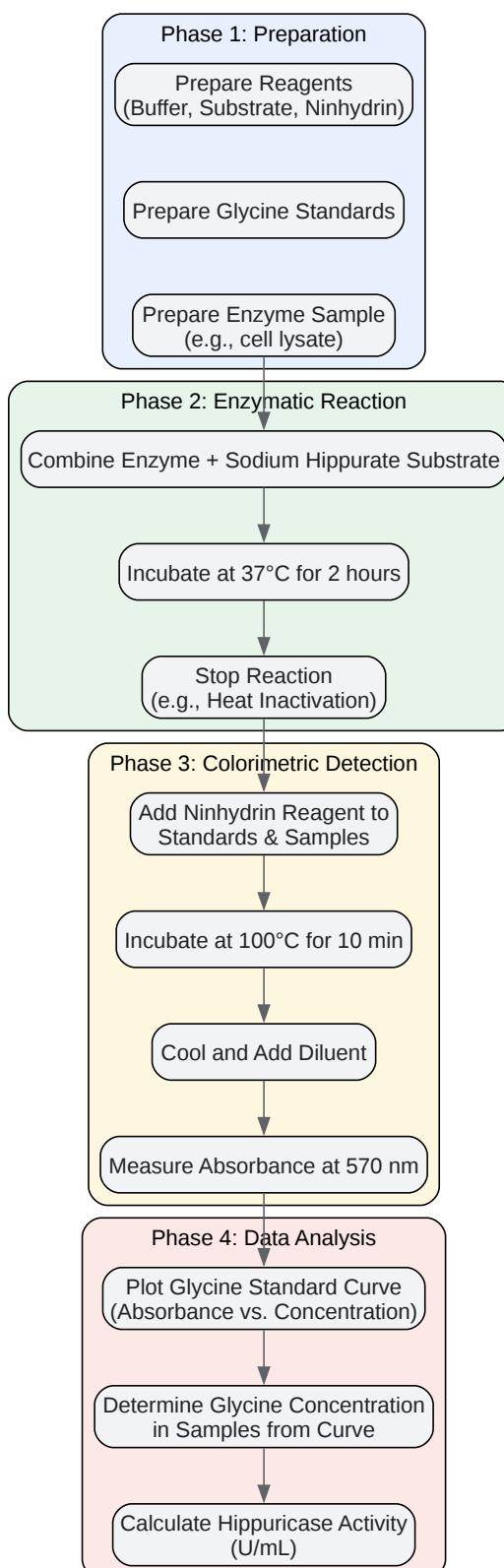
Title: A Quantitative Spectrophotometric Assay for Hippuricase Activity Using **Sodium Hippurate**

Abstract

This application note provides a detailed protocol for the quantitative determination of hippuricase (hippurate hydrolase) activity. Hippuricase is a critical enzyme for the metabolic pathways of various microorganisms and its activity is a key phenotypic marker for the identification of species such as *Campylobacter jejuni* and *Streptococcus agalactiae*.^{[1][2]} The assay described herein is based on the enzymatic hydrolysis of the substrate, **sodium hippurate**, into its constituent products: benzoic acid and glycine.^{[3][4]} The protocol employs a robust and sensitive colorimetric method to quantify the glycine produced, which serves as a direct measure of hippuricase activity. The concentration of glycine is determined spectrophotometrically following a reaction with ninhydrin, which generates a deep purple chromophore known as Ruhemann's purple.^{[5][6]} This document provides a step-by-step methodology, reagent preparation guidelines, data analysis procedures, and troubleshooting advice to ensure reliable and reproducible results for researchers in microbiology, clinical diagnostics, and drug development.

Assay Principle and Scientific Rationale

The core of this assay is the enzymatic reaction catalyzed by hippuricase. The enzyme hydrolyzes the amide bond in **sodium hippurate**, yielding equimolar amounts of benzoic acid and glycine.


Reaction: **Sodium Hippurate** + H₂O ---(Hippuricase)---> Benzoic Acid + Glycine

While traditional methods detected the benzoic acid byproduct using ferric chloride, this approach is primarily qualitative due to the formation of a precipitate.^[7] For a precise quantitative analysis, this protocol focuses on the detection of the other reaction product, glycine.^[8] Glycine, a primary amine, reacts with ninhydrin (2,2-dihydroxyindane-1,3-dione) upon heating. This reaction involves the oxidative deamination of the amino acid, leading to the formation of a highly colored purple product, Ruhemann's purple, which has a maximum absorbance (λ_{max}) at approximately 570 nm.^{[3][9]}

The intensity of the purple color is directly proportional to the concentration of glycine produced, and therefore, to the hippuricase activity in the sample. By generating a standard curve with known concentrations of glycine, the enzymatic activity of an unknown sample (e.g., a bacterial lysate, purified enzyme, or environmental sample) can be accurately determined.

Logical Flow of the Experimental Workflow

The following diagram illustrates the logical progression of the experimental steps, from initial setup to the final calculation of enzyme activity.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative hippuricase activity assay.

Materials and Reagents

Equipment

- Microplate reader or spectrophotometer capable of reading at 570 nm
- Heating block or water bath capable of 37°C and 100°C
- Microcentrifuge
- Calibrated pipettes (P10, P200, P1000)
- Vortex mixer
- Sterile microcentrifuge tubes (1.5 mL)
- Spectrophotometer cuvettes or 96-well clear flat-bottom plates

Reagents and Chemicals

- **Sodium Hippurate** (CAS No. 556-08-1)
- Glycine (CAS No. 56-40-6)
- Ninhydrin (CAS No. 485-47-2)
- Potassium Phosphate, Monobasic (KH_2PO_4)
- Sodium Phosphate, Dibasic (Na_2HPO_4)
- Ethanol, 95% (v/v) or other suitable diluent
- Deionized water (ddH₂O)
- Enzyme source (e.g., bacterial cell pellet, purified enzyme solution)

Reagent Preparation

Reagent/Solution	Preparation Instructions	Storage
Phosphate Buffer	To prepare 100 mL of 50 mM Phosphate Buffer (pH 7.0), mix 39 mL of 0.2 M Na ₂ HPO ₄ , 61 mL of 0.2 M KH ₂ PO ₄ , and adjust volume to 400 mL with ddH ₂ O. Confirm pH and adjust if necessary.	4°C for up to 1 month
Substrate Solution	1% (w/v) Sodium Hippurate: Dissolve 100 mg of sodium hippurate in 10 mL of Phosphate Buffer. Prepare fresh before use.[4][8]	Prepare Fresh
Ninhydrin Reagent	3.5% (w/v) Ninhydrin Solution: Dissolve 350 mg of ninhydrin in 10 mL of a 1:1 mixture of acetone and butanol. Caution: Handle in a fume hood.[8]	4°C, protected from light, for up to 2 weeks
Glycine Stock (10 mM)	Dissolve 75.07 mg of glycine in 100 mL of Phosphate Buffer.	4°C for up to 1 month
Diluent	50% (v/v) Ethanol: Mix equal volumes of 95% ethanol and ddH ₂ O.	Room Temperature

Detailed Experimental Protocol

This protocol is optimized for a total reaction volume of 100 µL, suitable for analysis in a 96-well plate format. Adjust volumes proportionally for other formats.

Preparation of Glycine Standards

- Label a series of 1.5 mL microcentrifuge tubes for your standard curve (e.g., S0 to S6).

- Prepare a dilution series from the 10 mM Glycine Stock Solution using the Phosphate Buffer as shown in the table below.

Standard	Glycine Stock (10 mM)	Phosphate Buffer	Final Concentration (µM)
S0 (Blank)	0 µL	1000 µL	0
S1	10 µL	990 µL	100
S2	25 µL	975 µL	250
S3	50 µL	950 µL	500
S4	75 µL	925 µL	750
S5	100 µL	900 µL	1000
S6	150 µL	850 µL	1500

Enzyme Sample Preparation

- Bacterial Lysate: Resuspend a bacterial cell pellet in an appropriate volume of cold Phosphate Buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating). Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris. Use the resulting supernatant as the enzyme sample.
- Purified Enzyme: Dilute the purified enzyme in Phosphate Buffer to a concentration that falls within the linear range of the assay.

Enzymatic Reaction

- Set up Controls:
 - Negative Control: 50 µL Phosphate Buffer (no enzyme).
 - Positive Control: 50 µL of a known hippuricase-positive sample.
- Set up Samples: In separate microcentrifuge tubes, add 50 µL of your enzyme sample (or diluted sample).

- Initiate Reaction: Add 50 μ L of the 1% **Sodium Hippurate** Substrate Solution to all tubes (samples and controls).
 - Rationale: The addition of the substrate starts the enzymatic reaction. Using a pre-warmed substrate solution can ensure the reaction starts immediately at the desired temperature.
- Incubate: Vortex briefly and incubate all tubes at 37°C for 2 hours.[8][10]
 - Rationale: 37°C is the optimal temperature for many bacterial enzymes. A 2-hour incubation period provides sufficient time for product accumulation without reaching substrate limitation for moderately active samples. For highly active enzymes, this time may need to be shortened.
- Stop Reaction: Terminate the reaction by incubating the tubes in a heating block at 100°C for 10 minutes. This will denature and inactivate the hippuricase enzyme. Centrifuge tubes at high speed for 1 minute to pellet any precipitated protein.

Colorimetric Detection

- In a new set of tubes or a 96-well plate, transfer 50 μ L of the supernatant from each stopped reaction tube (samples and controls).
- Also, add 50 μ L of each Glycine Standard (S0-S6) to separate wells.
- Add 50 μ L of the Ninhydrin Reagent to all wells.
 - Caution: Perform this step in a well-ventilated area or fume hood.
- Seal the plate or cap the tubes and incubate at 100°C for 10 minutes. A deep purple color will develop in the presence of glycine.[10]
- Cool the plate/tubes to room temperature.
- Add 100 μ L of Diluent (50% Ethanol) to each well to stabilize the color.
- Read the absorbance at 570 nm (A_{570}) using a microplate reader. Use the S0 (Blank) to zero the instrument.

Data Analysis and Interpretation

- Generate Standard Curve: Subtract the average A_{570} of the blank (S0) from the A_{570} readings of all other standards. Plot the corrected A_{570} (Y-axis) against the corresponding glycine concentration in μM (X-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.99 is desirable.
- Calculate Glycine Concentration in Samples: Correct the A_{570} readings for your samples by subtracting the average A_{570} of the negative control. Use the standard curve equation to calculate the concentration of glycine produced in each sample.
 - $\text{Glycine } (\mu\text{M}) = (\text{Corrected } A_{570} - c) / m$
- Calculate Hippuricase Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.

Activity (U/mL) = $[\text{Glycine } (\mu\text{M}) * \text{Total Rxn Volume (L)}] / [\text{Incubation Time (min)} * \text{Enzyme Volume (L)}]$

- Example Calculation:
 - Glycine concentration determined from curve = 500 μM
 - Total Reaction Volume = 100 $\mu\text{L} = 1 \times 10^{-4} \text{ L}$
 - Incubation Time = 120 min
 - Enzyme Volume in Reaction = 50 $\mu\text{L} = 5 \times 10^{-5} \text{ L}$

$$\text{Activity} = (500 * 1 \times 10^{-4}) / (120 * 5 \times 10^{-5}) \text{ Activity} = 0.05 / 0.006 \text{ Activity} = 8.33 \mu\text{mol/min/mL} = 8.33 \text{ U/mL}$$

Assay Validation and Troubleshooting

- Linearity: If sample absorbance is higher than the highest standard, dilute the enzyme sample and re-run the assay. The activity should be linear with respect to enzyme concentration.

- Controls: The negative control should have a very low A_{570} , similar to the blank. A high reading suggests contamination. The positive control ensures that the reagents and conditions are suitable for detecting activity.
- Troubleshooting:
 - Low/No Activity: Check enzyme viability, ensure correct buffer pH, and confirm reagent integrity (especially ninhydrin, which can degrade).
 - High Background: May be caused by free amino acids in the sample preparation. Consider running a time-zero control where the reaction is stopped immediately after adding the substrate.
 - Poor R^2 on Standard Curve: Ensure accurate pipetting and proper mixing of standards. Prepare fresh standards if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Specific chromogenic assay for detection of hippuricase-positive bacteria and its validation in raw chicken meat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. studymicrobio.com [studymicrobio.com]
- 5. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. researchtweet.com [researchtweet.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumicro.com [vumicro.com]

- 10. Hippurate test [vetbact.org]
- To cite this document: BenchChem. [Quantitative assay for hippuricase activity using sodium hippurate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348504#quantitative-assay-for-hippuricase-activity-using-sodium-hippurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com